molecular formula C17H14Cl2N2O4 B1621906 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid CAS No. 220088-44-8

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

Cat. No. B1621906
CAS RN: 220088-44-8
M. Wt: 381.2 g/mol
InChI Key: ZQWNBRWRPDCOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid, also known as CPHB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. Studies have shown that 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models.
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can reduce inflammation in animal models of arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. One area of research is in the development of new anti-cancer therapies based on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. Another area of research is in the development of new anti-inflammatory agents based on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. Additionally, there is potential for the use of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Further research is needed to fully understand the mechanism of action of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid and its potential applications in scientific research.

properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-24-13-6-8-14(9-7-13)25-16(17(22)23)15(19)10-20-21-12-4-2-11(18)3-5-12/h2-10,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNBRWRPDCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=C(C=NNC2=CC=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396707
Record name 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220088-44-8
Record name 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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